molecular formula C24H30O8 B085615 Flavaspidic acid CAS No. 114-42-1

Flavaspidic acid

Numéro de catalogue B085615
Numéro CAS: 114-42-1
Poids moléculaire: 446.5 g/mol
Clé InChI: NHVQLOCTXSMKIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flavaspidic acid AB is a polyphenol that is a phloroglucinol derivative isolated from the rhizomes of Dryopteris Crassirhizoma . It has been shown to exhibit radical scavenging and antibacterial activity . It has a role as a metabolite and an antibacterial agent .


Molecular Structure Analysis

The molecular formula of Flavaspidic acid is C24H30O8 . Its molecular weight is 446.50 . The percent composition is C 64.56%, H 6.77%, O 28.67% .

Applications De Recherche Scientifique

  • Metabolism and Utilization of Fatty Acids in Liver Cells : In rat hepatocytes, flavaspidic acid interferes with the metabolism of fatty acids. It decreases the uptake of oleic acid and triglyceride synthesis but stimulates the formation of CO2 and ketone bodies from oleic acid. It also has a role in modulating the activity of the fatty-acid-binding protein and influencing the metabolism of long-chain fatty acids toward esterification, affecting cellular uptake (Wu-Rideout, Elson, & Shrago, 1976).

  • Effect on Cell Respiration and Oxidative Phosphorylation : Flavaspidic acid can increase oxygen consumption and decrease ATP concentration in rat hepatocytes, indicating an uncoupling of oxidative phosphorylation. These findings highlight its potential use as a probe for studying hepatic transport and metabolism of long-chain fatty acids and other organic anions (Burnett, Lysenko, & Ockner, 1979).

  • Antiviral Properties : Flavaspidic acid has demonstrated anti-PRRSV (Porcine reproductive and respiratory syndrome virus) activity. It inhibits the internalization and cell-to-cell spreading of PRRSV and significantly suppresses PRRSV replication, indicating its potential as a therapeutic agent against PRRSV infection (Yang et al., 2013).

  • Antimicrobial Activity : Flavaspidic acid has shown significant antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus mutans, and Bacillus subtilis. This suggests its potential application in treating bacterial infections (Lee, Kim, & Lee, 2009).

  • Effect on Liver Function : Flavaspidic acid has been found to interfere with the uptake of bilirubin into liver cells and its transport, inducing mild unconjugated hyperbilirubinemia. This effect is thought to be due to competition with liver cell carrier proteins for the transport of unconjugated bilirubin (Sherlock, 1970).

  • Xanthine Oxidase Inhibition : It has been identified as a potent xanthine oxidase inhibitor, suggesting its potential use in the development of treatments for conditions like gout (Yuk et al., 2020).

  • Melanogenesis Inhibition : Flavaspidic acid and its derivatives have been found to inhibit melanin production in certain cell types, suggesting potential applications in the treatment of skin conditions involving hyperpigmentation (Pham et al., 2017).

Orientations Futures

Flavaspidic acid BB has shown promise as an antibacterial agent for resistant strains . Future studies could aim to test the initial doses of these drugs in combination in order to maintain an effective combination therapy throughout the dosing period .

Propriétés

IUPAC Name

2-butanoyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-6-8-14(25)16-19(28)11(3)18(27)12(20(16)29)10-13-21(30)17(15(26)9-7-2)23(32)24(4,5)22(13)31/h27-31H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVQLOCTXSMKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878659
Record name Flavaspidic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavaspidic acid

CAS RN

114-42-1
Record name Flavaspidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavaspidic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flavaspidic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLAVASPIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HFR949XW9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavaspidic acid
Reactant of Route 2
Flavaspidic acid
Reactant of Route 3
Flavaspidic acid
Reactant of Route 4
Flavaspidic acid
Reactant of Route 5
Flavaspidic acid
Reactant of Route 6
Flavaspidic acid

Citations

For This Compound
591
Citations
AJ Birch - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Flavaspidic Acid-The thoroughness and … flavaspidic acid (XVII) and filicic acid, although undoubtedly correct in general outline are far from certainly established in detail. Flavaspidic acid…
Number of citations: 46 pubs.rsc.org
Q Yang, L Gao, J Si, Y Sun, J Liu, L Cao, W Feng - Antiviral research, 2013 - Elsevier
… Flavaspidic acid AB (FA-AB) is a compound derived from Dryopteris crassirhizoma, a traditional antiviral Chinese medicine. Here, we first identified its anti-PRRSV activity through …
Number of citations: 59 www.sciencedirect.com
S Kenwright, AJ Levi - Gut, 1974 - gut.bmj.com
… flavaspidic acid, BSP was displaced from Z protein even at low concentrations of flavaspidic acid… tration slightly after 30minutes whereas flavaspidic acid was without significant effect. …
Number of citations: 44 gut.bmj.com
J Liu, R Liu, R Deng, S Zheng, Z Shen - BMC microbiology, 2023 - Springer
… However, There are no studies on the effect of flavaspidic acid BB on biofilms of S. haemolyticus. Therefore, in this study, flavaspidic acid BB was used to increase its production and …
Number of citations: 9 link.springer.com
Z Cai, Z Mo, S Zheng, S Lan, S Xie… - BMC …, 2022 - bmcmicrobiol.biomedcentral.com
… Here, we report a promising combination therapy of flavaspidic acid BB (BB) and mupirocin, which can effectively eradicate the biofilm of S. epidermidis and eliminate its drug resistance…
Number of citations: 2 bmcmicrobiol.biomedcentral.com
VM Anttonen - Ann, Med. Exper. et Biol. Fenniae. Helsinski, 1954 - cabdirect.org
… contain flavaspidic acid; the estimates of the flavaspidic acid … The author undertook a clinical trial with flavaspidic acid. The criteria … The dosage of flavaspidic acid was 0.5 to 1.5 gm. ; the …
Number of citations: 10 www.cabdirect.org
DA Burnett, N Lysenko, RK Ockner - Biochemical and Biophysical …, 1979 - Elsevier
… This property of flavaspidic acid has been used to advantage … which suggest that flavaspidic acid does not uncouple … The effects of flavaspidic acid on CO2 production from long chain …
Number of citations: 7 www.sciencedirect.com
MYC Wu-Rideout, C Elson, E Shrago - Biochemical and Biophysical …, 1976 - Elsevier
… In isolated rat hepatocytes flavaspidic acid, a competitor with … Flavaspidic acid had no effect on the utilization of octanoic … binding protein was reversed by flavaspidic acid. In contrast, the …
Number of citations: 84 www.sciencedirect.com
MYC Wu-Rideout, G Woldegiorges, E Shrago… - Biochemical …, 1978 - Elsevier
… flavaspidic acid, was absorbed from medium by isolated hepatocytes at a concentration-dependent … that flavaspidic acid added to mitochondrial suspensions in concentrations …
Number of citations: 7 www.sciencedirect.com
RK OcKNER, JA Manning - The Journal of Clinical …, 1976 - Am Soc Clin Investig
… We conclude that in everted gut sacs, inhibition of triglyceride synthesis by flavaspidic acid and a-bromopalmitate could not be explained as an effect on fatty acid uptake or on …
Number of citations: 164 www.jci.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.